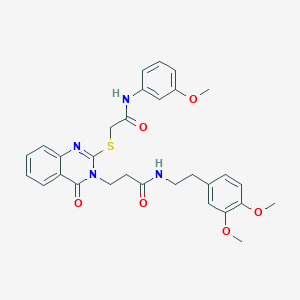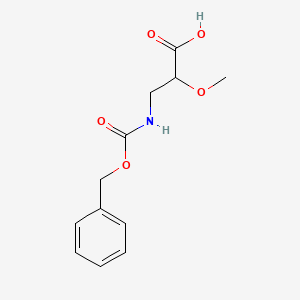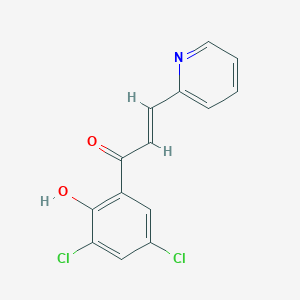
4,6-Dichloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4,6-Dichloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine” is a compound that contains a pyrimidine ring, which is a six-membered heterocyclic moiety with two nitrogen atoms at positions 1 and 3 . This compound also contains a 3-methyl-1H-pyrazol-1-yl group .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrimidine ring substituted with two chlorine atoms at positions 4 and 6, and a 3-methyl-1H-pyrazol-1-yl group at position 2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 229.07 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Research has demonstrated the utility of 4,6-Dichloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine in synthesizing a range of novel compounds. For instance, Ajani et al. (2019) focused on the synthesis of pyrazole- and pyrimidine-based derivatives, highlighting their potential pharmacological applications. Similarly, Ogurtsov and Rakitin (2021) developed a novel synthesis method for 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a compound with potential as a precursor for pharmacologically active substances. These studies underscore the role of this compound and its derivatives in expanding the toolkit for drug discovery and development (Ajani et al., 2019), (Ogurtsov & Rakitin, 2021).
Exploration of Biological Activities
Several studies have explored the biological activities of compounds synthesized from this compound. For example, research on Pt(II) and Pd(II) complexes with bi-heterocyclic ligands, including derivatives of this compound, revealed insights into their structural characteristics and cytotoxic activities against tumor cell lines, suggesting potential applications in cancer therapy (Onoa et al., 1999).
Antimicrobial and Anticancer Activities
Compounds derived from this compound have shown promising antimicrobial and anticancer activities. Beyzaei et al. (2017) synthesized new pyrazolo[3,4-d]pyrimidine derivatives, demonstrating their efficacy against various pathogenic bacteria. Furthermore, Rahmouni et al. (2016) developed novel pyrazolopyrimidine derivatives with potential as anticancer and anti-5-lipoxygenase agents, highlighting the therapeutic potential of these compounds (Beyzaei et al., 2017), (Rahmouni et al., 2016).
Safety and Hazards
Direcciones Futuras
The future directions for research on “4,6-Dichloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. This could lead to the development of new drugs with enhanced activities and minimal toxicity .
Propiedades
IUPAC Name |
4,6-dichloro-2-(3-methylpyrazol-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4/c1-5-2-3-14(13-5)8-11-6(9)4-7(10)12-8/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHXJJYMOGKJKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NC(=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(diethylamino)pentan-2-yl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2648692.png)
![2-[(2,5-Dimethylphenyl)methyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2648697.png)

![1-[(4-bromophenyl)methyl]-3-(4-methylphenyl)indole-2-carboxylic Acid](/img/structure/B2648699.png)

![5-[3-(1,3-Diphenylpyrazol-4-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2648702.png)


![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoate](/img/structure/B2648709.png)
![1-(4-Ethoxyphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2648711.png)
![1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-7-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2648712.png)


